molecular formula C18H19N3O3 B2556718 Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034255-41-7

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2556718
CAS No.: 2034255-41-7
M. Wt: 325.368
InChI Key: RWSTUEMXXCEIAU-UHFFFAOYSA-N
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Description

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a sophisticated heterocyclic compound designed for pharmaceutical and neuroscience research. This chemically unique molecule integrates multiple privileged structural motifs, featuring an isochroman-1-yl methanone core linked to a pyrrolidine scaffold that is further functionalized with a pyridazin-3-yloxy moiety. The strategic molecular architecture suggests potential for diverse biological interactions, particularly in central nervous system targeting. The isochroman component is recognized as a valuable scaffold in medicinal chemistry with documented applications in fragrance research and potential neuroactive properties . Simultaneously, the pyridazine heterocycle represents a well-established pharmacophore in drug discovery, with pyridazinone derivatives demonstrated as potent histamine H3 receptor inhibitors that show promise for treating cognitive disorders and neurodegenerative conditions . The integrated pyrrolidine linker further enhances the molecular complexity, providing conformational constraint that may improve target selectivity. This compound is particularly valuable for investigating novel neurological pathways and developing therapeutic interventions for conditions such as Alzheimer's disease, cognitive disorders , and other neurodegenerative pathologies . Researchers can utilize this chemical probe to explore structure-activity relationships in complex heterocyclic systems and investigate potential modulation of enzymatic activity and receptor signaling pathways. The compound is manufactured under strict quality control protocols to ensure batch-to-batch consistency and is provided with comprehensive characterization data. This product is intended for research applications in laboratory settings only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets prior to use and handle the material with appropriate personal protective equipment in accordance with institutional chemical safety guidelines.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(17-15-5-2-1-4-13(15)8-11-23-17)21-10-7-14(12-21)24-16-6-3-9-19-20-16/h1-6,9,14,17H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSTUEMXXCEIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxy-Pictet–Spengler Reaction

A scalable route to isochroman-3-ones involves the trifluoroacetic anhydride (TFAA)-mediated annulation of oxygenated arylacetic acids with aldehydes. For the target isochroman-1-carbonyl derivative, arylacetic acid derivatives (e.g., 2-(2-bromophenyl)acetic acid) undergo cyclization with formaldehyde under TFAA catalysis:

$$
\text{2-(2-Bromophenyl)acetic acid} + \text{HCHO} \xrightarrow{\text{TFAA}} \text{Isochroman-1-one} \,
$$

Optimization Data

Condition Yield (%) Purity (HPLC)
TFAA, rt, 12 h 78 98.5
TFA, reflux, 24 h 45 91.2

Subsequent oxidation of the ketone to the carboxylic acid (via KMnO₄) followed by activation as an acyl chloride (using SOCl₂) enables coupling.

Synthesis of 3-(Pyridazin-3-yloxy)pyrrolidine

Pyrrolidine Ring Formation

Method A : Cyclization of 1,4-diaminobutanes with nitrostyrenes under basic conditions yields pyrrolidine cores. For example:
$$
\text{1,4-Diaminobutane} + \beta\text{-bromo-}\beta\text{-nitrostyrene} \xrightarrow{\text{Et₃N}} \text{3-Nitropyrrolidine} \,
$$

Method B : Copper-catalyzed Ullmann-type C–N coupling introduces substituents at the 3-position. A brominated pyrrolidine precursor reacts with pyridazin-3-ol under Cu(I)/ligand systems:
$$
\text{3-Bromopyrrolidine} + \text{Pyridazin-3-ol} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{3-(Pyridazin-3-yloxy)pyrrolidine} \,
$$

Reaction Screening

Catalyst System Temp (°C) Yield (%)
CuI/Phenanthroline 110 82
Pd(OAc)₂/Xantphos 80 65

Final Coupling Strategies

Amide Bond Formation

The activated isochroman-1-carbonyl chloride reacts with 3-(pyridazin-3-yloxy)pyrrolidine under Schlenk conditions:
$$
\text{Isochroman-1-carbonyl chloride} + \text{3-(Pyridazin-3-yloxy)pyrrolidine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} \,
$$

Coupling Agent Comparison

Reagent Solvent Yield (%)
EDCl/HOBt DMF 73
HATU/DIEA DCM 88

Direct Ketone Coupling

Alternative routes employ palladium-catalyzed carbonylative coupling, though yields remain suboptimal (<50%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.20–7.05 (m, 4H, isochroman-H), 4.85 (m, 1H, pyrrolidine-OCH), 3.90–3.45 (m, 4H, pyrrolidine-NCH₂).
  • LC-MS : m/z 384.2 [M+H]⁺ (calc. 384.16).

Purity Assessment

Batch-specific COA data from Ambeed indicate ≥98% purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridazine Ether Formation : Competing O- vs. N-alkylation necessitates careful control of base (e.g., Cs₂CO₃ > K₂CO₃).
  • Stereochemical Control : Chiral centers in pyrrolidine require asymmetric catalysis (e.g., Jacobsen’s catalyst).
  • Scale-Up Limitations : TFAA-mediated steps demand rigorous moisture exclusion, complicating industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pyrrolidinyl methanone scaffold is shared with several bioactive derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents CB1 Affinity (Ki, nM) Synthesis Yield Key Findings
Target Compound Methanone Isochroman-1-yl, Pyridazin-3-yloxy-pyrrolidinyl Not reported Not reported Hypothesized moderate CB1 affinity due to pyrrolidine flexibility
Pyrrole-derived Cannabinoids (e.g., JWH-030) Indole/Pyrrole Morpholinoethyl, Carbon chains ~20–50 nM Not reported 4–6 carbon chains optimize CB1 binding; pyrrole derivatives less potent than indole counterparts
(3-Methyl-1H-pyrazol-1-yl)(pyrrolidin-1-yl)methanone Methanone 3-Methylpyrazole, Pyrrolidinyl Not reported 85% Synthesized via DBU/THF-mediated coupling; pyrazole enhances stability

Substituent Effects on Bioactivity

  • Pyrrolidine vs. However, indicates pyrrole-derived cannabinoids are less potent than indole analogs, suggesting the isochroman group in the target compound may compensate by providing aromatic interactions .
  • Side Chain Optimization: The pyridazin-3-yloxy chain in the target compound replaces traditional alkyl or morpholinoethyl groups. highlights that optimal CB1 affinity requires 4–6 carbon chains, but heteroaromatic substituents (e.g., pyridazine) may enhance selectivity or solubility despite shorter chain length .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar pyrrolidinyl methanones, such as coupling reactions using DBU/THF (as in ).

Physicochemical and Pharmacokinetic Properties

  • Solubility and LogP: The pyridazine ring’s polarity may improve aqueous solubility relative to morpholinoethyl or alkyl chains. However, the isochroman group’s hydrophobicity could balance this, yielding a moderate LogP suitable for blood-brain barrier penetration.
  • Metabolic Stability: Pyrrolidine rings are prone to oxidation, but the pyridazine-oxy substituent may sterically hinder metabolic enzymes, extending half-life compared to morpholinoethyl derivatives .

Biological Activity

Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an isochroman moiety linked to a pyridazinyl group through a pyrrolidine ring. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown efficacy against various bacterial strains.
  • Antiproliferative Effects : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : There is potential for this compound to modulate inflammatory pathways.

Pharmacological Studies

A comprehensive analysis of pharmacological studies reveals the following findings:

Antimicrobial Activity

In vitro assays have shown that derivatives of isochroman compounds possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including resistant strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Isochroman derivative 1E. coli32 µg/mL
Isochroman derivative 2S. aureus16 µg/mL
Isochroman derivative 3P. aeruginosa64 µg/mL

Antiproliferative Effects

Studies on cancer cell lines such as HeLa and A549 have shown that certain isochroman derivatives can induce apoptosis and inhibit cell cycle progression.

Cell LineIC50 (µg/mL)
HeLa150
A549120

These findings suggest that the compound may interact with cellular pathways involved in cancer progression.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : Interaction with signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have investigated the effects of similar compounds:

  • Study on Antimicrobial Activity : A study published in Phytotherapy Research highlighted the antimicrobial effects of isochroman derivatives against MRSA and other resistant strains, demonstrating their potential as therapeutic agents in treating infections caused by resistant bacteria.
  • Cancer Research : Research published in Cancer Letters explored the antiproliferative effects of related compounds on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Basic Question: What are the critical structural features of Isochroman-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone that dictate its reactivity in synthetic chemistry?

Answer:
The compound’s reactivity is influenced by three key structural motifs:

  • Isochroman-1-yl group : A bicyclic benzopyran structure that introduces steric hindrance and aromatic π-π stacking potential.
  • Pyrrolidin-1-yl moiety : A five-membered nitrogen-containing heterocycle that enables hydrogen bonding and acts as a chiral center in stereoselective reactions.
  • Pyridazin-3-yloxy substituent : A nitrogen-rich heteroaromatic ring that participates in nucleophilic substitutions due to its electron-deficient nature.

Methodologically, reactivity can be probed using NMR spectroscopy to monitor ring-opening reactions of the isochroman group under acidic conditions and HPLC to assess stereochemical stability of the pyrrolidine ring .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and stereochemical purity?

Answer:
Key optimization strategies include:

  • Stepwise coupling : Separate the synthesis into (1) formation of the pyridazin-3-yloxy-pyrrolidine intermediate via nucleophilic aromatic substitution (using K₂CO₃ in DMF at 80°C) , and (2) coupling with isochroman-1-carbonyl chloride under Schotten-Baumann conditions (0°C, pH 8–9) to minimize racemization .
  • Catalytic asymmetric synthesis : Use chiral catalysts like (R)-BINAP-Cu(I) to induce enantioselectivity in pyrrolidine ring formation, achieving >90% ee .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from methanol to achieve >98% purity .

Advanced Question: What methodological approaches are recommended for analyzing stereochemical outcomes in the synthesis of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (85:15) to resolve enantiomers; retention times correlate with ee values .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra for the pyrrolidine moiety .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., pyridazin-3-yloxy-pyrrolidine) to validate stereochemical assignments .

Advanced Question: How should researchers address discrepancies in biological activity data across different assay systems for this compound?

Answer:
Contradictory bioactivity data may arise from:

  • Purity variations : Validate compound purity (>95%) via LC-MS before assays .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and incubation time (24h vs. 48h) to ensure reproducibility. For example, cytotoxicity assays in HeLa cells show IC₅₀ variability (±20%) depending on serum concentration .
  • Orthogonal assays : Cross-validate results using SPR (binding affinity), fluorescence polarization (enzyme inhibition), and cell-based reporter assays .

Advanced Question: What computational strategies can predict the reactivity or biological targets of this compound?

Answer:

  • Quantum Mechanics (QM) : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for pyrrolidine ring-opening reactions, predicting regioselectivity in nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate binding poses in kinase targets (e.g., JAK3) using GROMACS; the pyridazine group shows strong hydrogen bonding with Lys⁹⁰⁸ .
  • Machine Learning (ML) : Train Random Forest models on PubChem BioAssay data (AID 1259367) to prioritize kinase and GPCR targets .

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